molecular formula C16H11N3O4 B11703662 N'-(2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide

N'-(2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide

Katalognummer: B11703662
Molekulargewicht: 309.28 g/mol
InChI-Schlüssel: NYXBWHGAFXNOTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide is a compound that belongs to the class of coumarin derivatives. Coumarins are well-known for their strong fluorescence properties, making them useful in various scientific applications. This particular compound has been studied for its potential use as a fluorescent chemosensor, particularly for detecting copper ions in water samples .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide typically involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. This reaction produces the hydrazide derivative, which can then be further reacted with pyridine-4-carboxylic acid to form the final product . The reaction conditions often involve the use of solvents like ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and products.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and hydrazide groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions typically require controlled conditions, such as specific temperatures and pH levels, to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different coumarin derivatives, while substitution reactions can produce various substituted hydrazides.

Wissenschaftliche Forschungsanwendungen

N’-(2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide has several scientific research applications:

Wirkmechanismus

The mechanism by which N’-(2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide exerts its effects involves intramolecular charge transfer (ICT). The compound’s fluorescence properties are modulated by the presence of metal ions, such as copper, which can bind to the compound and alter its electronic structure . This binding typically occurs at the carbonyl oxygen and amide nitrogen, leading to a change in fluorescence intensity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-(2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide is unique due to its high selectivity and sensitivity for copper ions. Its ability to act as a “turn-off” fluorescent sensor makes it particularly valuable for detecting low concentrations of copper in water samples .

Eigenschaften

Molekularformel

C16H11N3O4

Molekulargewicht

309.28 g/mol

IUPAC-Name

N'-(2-oxochromene-3-carbonyl)pyridine-4-carbohydrazide

InChI

InChI=1S/C16H11N3O4/c20-14(10-5-7-17-8-6-10)18-19-15(21)12-9-11-3-1-2-4-13(11)23-16(12)22/h1-9H,(H,18,20)(H,19,21)

InChI-Schlüssel

NYXBWHGAFXNOTL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NNC(=O)C3=CC=NC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.